molecular formula C20H16ClFN2O4 B6515507 ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950265-21-1

ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B6515507
CAS No.: 950265-21-1
M. Wt: 402.8 g/mol
InChI Key: LYDRAVAXOPIFCR-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-based small molecule featuring a 6-chloro substituent on the quinoline core, a carbamoylmethoxy group at position 4 (functionalized with a 4-fluorophenyl moiety), and an ethyl ester at position 2. This compound is structurally related to inhibitors of biological targets such as P-glycoprotein (P-gp), a transmembrane efflux pump implicated in multidrug resistance .

Properties

IUPAC Name

ethyl 6-chloro-4-[2-(4-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)17-10-18(15-9-12(21)3-8-16(15)24-17)28-11-19(25)23-14-6-4-13(22)5-7-14/h3-10H,2,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDRAVAXOPIFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate derivative, such as 4-fluorophenyl isocyanate.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable base.

    Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamoyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group in the carbamoyl moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinoline-2,4-dicarboxylic acid derivatives.

    Reduction: Conversion to secondary amines or alcohols.

    Substitution: Formation of amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer therapy. Ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has shown promising results in inhibiting tumor cell proliferation.

Case Study:
In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.7Cell cycle arrest

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Quinoline derivatives are known for their broad-spectrum activity.

Case Study:
A study tested the efficacy of this compound against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

Enzyme Inhibition

Another application involves the inhibition of specific enzymes that are crucial for cellular metabolism in pathogens.

Case Study:
The compound was tested for its inhibitory effects on topoisomerase II, an enzyme critical for DNA replication in cancer cells.

EnzymeIC50 (µM)
Topoisomerase II5.5

Inhibition of this enzyme can lead to the disruption of DNA replication, providing a mechanism through which the compound may exert its antitumor effects.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In cellular pathways, it can interfere with signal transduction by binding to receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (Target Compound) 6-Cl, 4-[(4-F-C6H4-NHCO)CH2O], 2-COOEt C21H18ClFN2O5 444.83 Ethyl ester; 4-fluorophenyl carbamoylmethoxy; chloro-substituted quinoline
Methyl 6-chloro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 6-Cl, 4-[(3-F-4-Me-C6H3-NHCO)CH2O], 2-COOMe C20H16ClFN2O4 426.81 Methyl ester; 3-fluoro-4-methylphenyl substituent; shorter alkyl chain
Ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate 6-Me, 4-(4-F-C6H4), 2-COOEt C19H16FNO2 309.34 Lacks carbamoylmethoxy; methyl at C6; simpler substitution pattern
6-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 6-OMe, 4-[(4-MeO-C6H4-NHCO)CH2O], 2-COOR C21H20N2O6 396.40 Methoxy at C6; 4-methoxyphenyl carbamoylmethoxy; variable ester (R)

Key Observations:

  • Substituent Position Sensitivity : The 4-fluorophenyl carbamoylmethoxy group distinguishes the target from analogs with 3-fluoro-4-methylphenyl (e.g., ) or 4-methoxyphenyl groups . Fluorine’s electron-withdrawing nature may modulate electronic interactions with biological targets.
  • Chloro vs. Methoxy/Methyl : The 6-chloro substituent (target compound) contrasts with 6-methoxy or 6-methyl groups. Chlorine’s larger atomic radius and electronegativity could alter steric and electronic profiles, affecting binding affinity .

Biological Activity

Ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused aromatic ring structure that contributes to its biological properties. The presence of halogen substituents (chlorine and fluorine) and a carbamoyl group enhances its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies on 6,7-disubstituted quinoline derivatives have shown moderate to excellent antiproliferative activity against cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . The specific activity of this compound remains to be fully characterized, but its structural analogs suggest a promising profile.

The mechanism of action for quinoline derivatives often involves the inhibition of receptor tyrosine kinases, such as c-Met, which plays a crucial role in tumor growth and metastasis. Compounds similar to this compound have been shown to inhibit c-Met with IC50 values as low as 1.04 nM . This suggests that the compound may exert its antitumor effects through similar pathways.

Table 1: Biological Activity of Quinoline Derivatives

Compound NameTargetIC50/EC50 ValueCell Line/Pathogen
Compound 34c-Met1.04 nMA549, HT-29
Compound 6gSARS-CoV-26 μMSARS-CoV-2
Ethyl derivative (hypothetical)UnknownTBDTBD

Case Study: Antitumor Evaluation

A study evaluated a series of quinoline derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that modifications at the para position of the phenyl ring significantly influenced activity. Compounds with fluorine substitutions showed enhanced potency due to increased lipophilicity and improved binding interactions with target proteins .

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